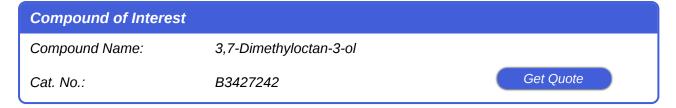


An In-Depth Technical Guide to the Physical Properties of Tetrahydrolinalool

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of tetrahydrolinalool, a saturated derivative of the monoterpenoid linalool. This document is intended for researchers, scientists, and professionals in drug development who require detailed information on the substance's physical characteristics for formulation, quality control, and research purposes. All quantitative data is presented in structured tables for ease of comparison, and detailed methodologies for key experimental determinations are provided.

Core Physical Properties of Tetrahydrolinalool

Tetrahydrolinalool, also known by its IUPAC name **3,7-dimethyloctan-3-ol**, is a colorless liquid with a floral, tea-like nuance in its odor. The physical properties of tetrahydrolinalool are critical for its application in various fields, including fragrance, cosmetics, and potentially as a therapeutic agent due to its anticonvulsant activity.



Property	Value	Unit
Molecular Formula	C10H22O	-
Molecular Weight	158.28	g/mol
Boiling Point	197 (at 760 mmHg)	°C
71-73 (at 6 mmHg)	°C	
Melting Point	-1.53 (estimate)	°C
Density	0.826 - 0.831 (at 20°C)	g/cm ³
0.826 (at 25°C)	g/mL	
Refractive Index	1.432 - 1.436 (at 20°C)	-
Vapor Pressure	0.115 (at 25°C)	mmHg
Solubility in Water	Insoluble	-
Solubility in Organic Solvents	Soluble in alcohol, fixed oils, and hydrocarbon solvents.	-

Experimental Protocols for Determination of Physical Properties

Accurate determination of physical properties is paramount for the characterization and application of chemical compounds. The following sections detail the experimental protocols for measuring the key physical properties of tetrahydrolinalool.

Determination of Boiling Point (Micro Method using Thiele Tube)

This method is suitable for determining the boiling point of a small quantity of a liquid sample.

Apparatus:

· Thiele tube



- Thermometer (calibrated)
- Capillary tube (sealed at one end)
- Small test tube (e.g., 10 x 75 mm)
- Rubber band or wire for attaching the test tube to the thermometer
- Heating source (Bunsen burner or hot plate)
- Mineral oil or other suitable high-boiling liquid

- Sample Preparation: Place a few drops of tetrahydrolinalool into the small test tube, enough to create a column of liquid approximately 1-2 cm high.
- Capillary Inversion: Insert the capillary tube, sealed end up, into the liquid in the test tube.
- Apparatus Assembly: Attach the test tube to the thermometer using a rubber band or wire,
 ensuring the bulb of the thermometer is level with the bottom of the test tube.
- Thiele Tube Setup: Clamp the Thiele tube in a vertical position and fill it with mineral oil to a level just above the side arm.
- Immersion: Carefully lower the thermometer and test tube assembly into the Thiele tube, ensuring the tetrahydrolinalool sample is below the oil level and the open end of the capillary tube is submerged in the liquid. The rubber band should remain above the oil level to prevent degradation.
- Heating: Gently heat the side arm of the Thiele tube with a slow, even flame or on a hot plate. This will induce convection currents in the oil, ensuring uniform heating.
- Observation: As the temperature rises, a slow stream of bubbles will emerge from the open end of the capillary tube as the trapped air expands.
- Boiling Point Identification: Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates that the vapor pressure of the sample is



equal to the atmospheric pressure.

- Cooling and Reading: Remove the heat source and allow the apparatus to cool slowly. The
 stream of bubbles will slow down and eventually stop. The exact temperature at which the
 liquid just begins to enter the capillary tube is the boiling point of the sample. Record this
 temperature.
- Repeat: For accuracy, allow the apparatus to cool further and repeat the determination.

Determination of Melting Point (Capillary Method for Low-Melting Liquids)

For substances that are liquid at room temperature but may solidify at lower temperatures, a cryostat is used in conjunction with a standard melting point apparatus.

Apparatus:

- Melting point apparatus with a cooling system (cryostat)
- Capillary tubes (sealed at one end)
- Thermometer (calibrated)
- Cooling bath (e.g., dry ice/acetone)

- Sample Preparation: Cool a small sample of tetrahydrolinalool in a cooling bath until it solidifies.
- Capillary Loading: Quickly introduce a small amount of the solidified sample into a capillary tube by tapping the open end into the solid. Pack the sample to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
- Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus, which has been pre-cooled to a temperature below the expected melting point.



- Heating and Observation: Start heating the block at a slow, controlled rate (e.g., 1-2 °C per minute).
- Melting Range Determination: Observe the sample through the magnifying lens. Record the
 temperature at which the first drop of liquid appears (the beginning of the melting range) and
 the temperature at which the last solid crystal melts (the end of the melting range). For a
 pure substance, this range should be narrow.

Determination of Density (Pycnometer Method)

The density of a liquid can be accurately determined using a pycnometer, a glass flask with a precise volume.

Apparatus:

- Pycnometer (e.g., 10 mL or 25 mL)
- Analytical balance (accurate to ±0.0001 g)
- Thermometer
- Water bath

- Clean and Dry: Thoroughly clean and dry the pycnometer and its stopper.
- Mass of Empty Pycnometer: Accurately weigh the empty, dry pycnometer with its stopper (m₁).
- Mass of Pycnometer with Water: Fill the pycnometer with distilled water of a known temperature (e.g., 20°C), ensuring no air bubbles are trapped. Insert the stopper, allowing excess water to escape through the capillary. Dry the outside of the pycnometer and weigh it (m₂).
- Mass of Pycnometer with Sample: Empty and dry the pycnometer completely. Fill it with tetrahydrolinalool at the same temperature as the water. Insert the stopper, wipe the exterior, and weigh it (m₃).



- Calculation:
 - Mass of water = m₂ m₁
 - Volume of pycnometer = $(m_2 m_1) / \rho$ _water (where ρ _water is the density of water at the measurement temperature)
 - Mass of tetrahydrolinalool = m₃ m₁
 - Density of tetrahydrolinalool (ρ sample) = (m₃ m₁) / Volume of pycnometer

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a measure of how much light bends as it passes through a substance.

Apparatus:

- · Abbe refractometer
- · Constant temperature water bath
- Dropper
- Ethanol and lens paper for cleaning

- Calibration: Calibrate the refractometer using a standard liquid with a known refractive index (e.g., distilled water).
- Temperature Control: Circulate water from the constant temperature bath through the refractometer prisms to maintain a constant temperature (e.g., 20°C).
- Sample Application: Open the prism assembly and clean the surfaces with ethanol and lens paper. Place a few drops of tetrahydrolinalool onto the lower prism.
- Measurement: Close the prisms and allow a few minutes for the sample to reach thermal equilibrium.



- Reading: Look through the eyepiece and adjust the control knob until the boundary line between the light and dark fields is sharp and centered on the crosshairs.
- Dispersion Correction: If a colored fringe is visible, adjust the dispersion correction knob to eliminate it.
- Record Value: Read the refractive index value from the scale.
- Cleaning: Clean the prisms thoroughly with ethanol and lens paper after the measurement.

Determination of Solubility (Quantitative Shake-Flask Method)

This method determines the saturation concentration of a solute in a solvent.

Apparatus:

- Flasks with stoppers
- Shaking incubator or magnetic stirrer with a constant temperature bath
- Centrifuge
- Analytical instrument for concentration measurement (e.g., Gas Chromatograph with a Flame Ionization Detector - GC-FID)
- Volumetric flasks and pipettes for standard solutions

- Preparation of Saturated Solution:
 - Add an excess amount of tetrahydrolinalool to a flask containing a known volume of the solvent (e.g., distilled water or ethanol).
 - Seal the flask and place it in a shaking incubator or on a magnetic stirrer in a constant temperature bath (e.g., 25°C).



 Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

Phase Separation:

- Allow the mixture to stand undisturbed in the constant temperature bath for at least 24 hours to allow the undissolved solute to settle.
- Carefully transfer an aliquot of the supernatant (the clear, saturated solution) to a centrifuge tube, avoiding any undissolved droplets.
- Centrifuge the aliquot to remove any suspended micro-droplets.
- Concentration Analysis (using GC-FID):
 - Calibration: Prepare a series of standard solutions of tetrahydrolinalool in the same solvent with known concentrations. Analyze these standards by GC-FID to generate a calibration curve (peak area vs. concentration).
 - Sample Analysis: Inject a known volume of the clear, centrifuged supernatant into the GC-FID.
 - Quantification: Determine the peak area of tetrahydrolinalool in the sample chromatogram.
 Use the calibration curve to calculate the concentration of tetrahydrolinalool in the saturated solution. This concentration represents its solubility in that solvent at the specified temperature.

Signaling Pathway and Experimental Workflow

Recent studies have indicated that tetrahydrolinalool exhibits anticonvulsant activity, which is believed to be mediated through the GABAergic pathway. Specifically, it is suggested to interact with the GABA-A (y-aminobutyric acid type A) receptor, a ligand-gated ion channel.

GABAergic Synapse Signaling Pathway

The following diagram illustrates the key components of a GABAergic synapse and the proposed interaction of tetrahydrolinalool.





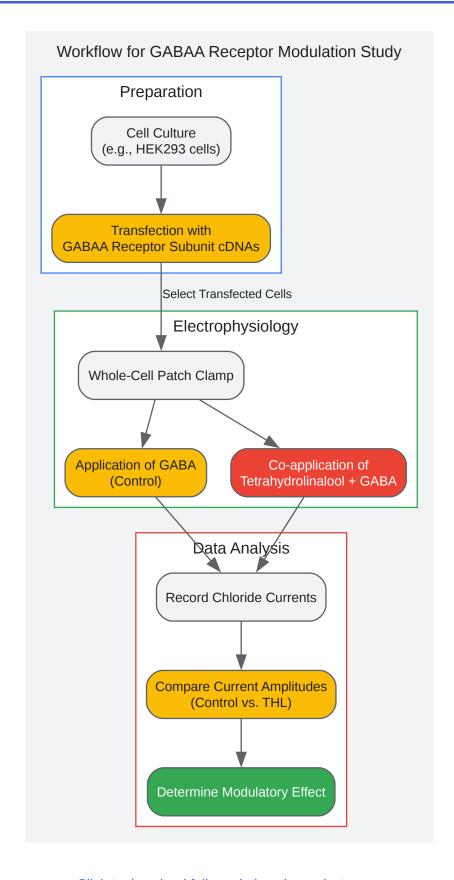
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Caption: GABAergic synapse and Tetrahydrolinalool interaction.

Experimental Workflow for Investigating Tetrahydrolinalool's Effect on GABA-A Receptors

The following diagram outlines a typical experimental workflow to study the modulatory effects of tetrahydrolinalool on GABA-A receptors.





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Caption: Workflow for GABAA Receptor Modulation Study.







This guide provides essential technical information on the physical properties of tetrahydrolinalool and the methodologies for their determination. The inclusion of its interaction with the GABAergic signaling pathway highlights a key area of its biological activity relevant to drug development and neuroscience research.

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